molecular formula C12H14 B1663925 1,3-Diisopropenylbenzene CAS No. 3748-13-8

1,3-Diisopropenylbenzene

Cat. No.: B1663925
CAS No.: 3748-13-8
M. Wt: 158.24 g/mol
InChI Key: IBVPVTPPYGGAEL-UHFFFAOYSA-N
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Description

1,3-Diisopropenylbenzene is an organic compound with the molecular formula C12H14. It is a colorless liquid with a distinct aromatic odor. This compound is characterized by the presence of two isopropenyl groups attached to a benzene ring at the 1 and 3 positions. It is primarily used in the synthesis of polymers and resins, and it has applications in various industrial processes.

Safety and Hazards

1,3-Diisopropenylbenzene is combustible . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

1,3-Diisopropenylbenzene has been used in the synthesis of sulfur copolymers, which have shown potential in the field of lithium-sulfur batteries . It has also been used in the development of self-strengthening vitrimers .

Mechanism of Action

Target of Action

1,3-Diisopropenylbenzene is an organic compound that primarily targets the crosslinking process in the vulcanization of polyethylene . It acts as a co-agent in this process, interacting with free radicals generated during the peroxide-induced thermal vulcanization .

Mode of Action

The compound’s mode of action involves the scavenging of initiating and macroalkyl radicals by double bond addition . This mechanism, when involving macroalkyl radicals, leads to the attachment of saturated and unsaturated pendants on the low-density polyethylene (LDPE) chains . The unsaturated pendants are thought to be responsible for the crosslinking promotion effect by the this compound coagent .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the crosslinking process in polyethylene vulcanization . The compound influences the nature and kinetics of the free radicals intermediates in the peroxide-induced thermal vulcanization of LDPE .

Result of Action

The primary result of this compound’s action is the promotion of crosslinking in the vulcanization of polyethylene . This results in changes to the structure of the crosslinks during the course of the reaction .

Action Environment

This compound is a colorless liquid that can significantly evaporate at room temperature . It should be stored in a cool, well-ventilated place away from fire sources . In the event of accidental leakage, appropriate measures should be taken to clean up and dispose of it to avoid environmental pollution .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropenylbenzene can be synthesized through several methods. One common method involves the reaction of 1,3-dibromopropane with phenyl lithium, followed by a reaction with 1-bromopropane . Another method involves the thermal isomerization of 1,4-diisopropenylbenzene over a solid acid catalyst .

Industrial Production Methods

In industrial settings, this compound is often produced through the alkylation of benzene with propylene, followed by dehydrogenation. This process is catalyzed by various Lewis acids, such as aluminum trichloride .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acetic anhydride for acetylation are commonly used.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Isopropylbenzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropenylbenzene is unique due to its specific placement of isopropenyl groups, which allows for distinct polymerization and crosslinking properties. This makes it particularly valuable in the synthesis of specialized polymers and resins.

Properties

IUPAC Name

1,3-bis(prop-1-en-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVPVTPPYGGAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30352-78-4
Record name Benzene, 1,3-bis(1-methylethenyl)-, homopolymer
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DSSTOX Substance ID

DTXSID7027546
Record name m-Bis(1-methylvinyl)benzene
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Molecular Weight

158.24 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [EPA ChAMP: Initial Risk-Based Prioritization] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Benzene, 1,3-bis(1-methylethenyl)-
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Record name 1,3-Diisopropenylbenzene
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Vapor Pressure

0.16 [mmHg]
Record name 1,3-Diisopropenylbenzene
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CAS No.

3748-13-8
Record name 1,3-Diisopropenylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=3748-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Diisopropenylbenzene
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Record name Benzene, 1,3-bis(1-methylethenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Bis(1-methylvinyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-bis(1-methylvinyl)benzene
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Record name 1,3-DIISOPROPENYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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